molecular formula C17H14N2O2 B1581686 (3,5-Diphenyl-pyrazol-1-yl)-acetic acid CAS No. 93323-67-2

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Cat. No. B1581686
CAS RN: 93323-67-2
M. Wt: 278.3 g/mol
InChI Key: IIHJYPFNYZEWPS-UHFFFAOYSA-N
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Description

“(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .


Molecular Structure Analysis

The molecular structure of “(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is further substituted with two phenyl groups at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

“(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” has a predicted density of 1.20±0.1 g/cm3 . It has a boiling point of 496.2 °C at 760 mmHg and a flash point of 253.9 °C . The compound is predicted to have a pKa of 3.59±0.10 .

Scientific Research Applications

Pharmacological Applications

Pyrazole-bearing compounds like “(3,5-Diphenyl-pyrazol-1-yl)-acetic acid” are known for their diverse pharmacological effects. They have been studied for potent antileishmanial and antimalarial activities. A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound due to its desirable fitting pattern in the active site characterized by lower binding free energy .

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives are present in various leading drugs with applications ranging from anti-inflammatory to antineoplastic activities. They are used to treat diseases such as cancers, respiratory diseases, infections, and neurological diseases .

Drug Discovery

The pyrazole ring is a core element in several marketed drugs like Celebrex and Sildenafil (Viagra), highlighting its significance in drug discovery efforts. Pyrazole analogues serve as building blocks in organic synthesis for designing pharmaceuticals .

Agrochemistry

In agrochemistry, pyrazole compounds are utilized due to their biological activities which can be beneficial in developing agrochemicals .

Coordination Chemistry

Pyrazoles act as bifunctional ligands for metal catalysis in coordination chemistry, demonstrating their versatility in this field .

Organometallic Chemistry

Their applicability extends to organometallic chemistry where pyrazole-containing compounds are influential families of N-heterocycles used as synthetic intermediates .

Material Science

Recent research has uncovered intriguing applications of the pyrazole structure in material science due to its proven applicability and versatility as synthetic intermediates .

Industrial Applications

Pyrazole compounds also find relevance in industrial fields where they are used in preparing chemicals that have significant biological and physical-chemical properties .

properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHJYPFNYZEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356452
Record name (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

CAS RN

93323-67-2
Record name (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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